molecular formula C12H11Cl2N3OS B2757305 N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 303091-46-5

N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B2757305
CAS RN: 303091-46-5
M. Wt: 316.2
InChI Key: NVCFDNTVGHEMIY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DCAI and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research on derivatives of N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide includes the design and synthesis of compounds with potential antibacterial and anti-enzymatic activities. For instance, a study by Nafeesa et al. (2017) explored the synthesis of different 1,3,4-oxadiazole and acetamide derivatives, demonstrating their potential as inhibitors for gram-negative bacterial strains with low potential against the lipoxygenase (LOX) enzyme, providing insights into their cytotoxic behavior (Nafeesa et al., 2017).

Vibrational Spectroscopic Signatures

The study of vibrational spectroscopic signatures is crucial for characterizing the molecular structure of compounds. Jenepha Mary et al. (2022) characterized the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, utilizing Raman and Fourier transform infrared spectroscopy supported by ab initio calculations. This research aids in understanding the stereo-electronic interactions leading to molecular stability, offering a pathway for further pharmacokinetic and in-silico docking studies (Jenepha Mary et al., 2022).

Molecular Docking and Cytotoxicity Studies

Molecular docking and cytotoxicity studies are essential for drug development, providing insights into the binding interactions of compounds with biological targets and their cytotoxic effects. For example, Siddiqui et al. (2014) focused on the synthesis and pharmacological evaluation of N-substituted derivatives, highlighting their antimicrobial potential against various bacterial strains. These studies involve computational docking to identify active binding sites, correlating bioactivity data with molecular structures, and assessing cytotoxicity to discover less cytotoxic compounds (Siddiqui et al., 2014).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c1-17-5-4-15-12(17)19-7-11(18)16-8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCFDNTVGHEMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

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